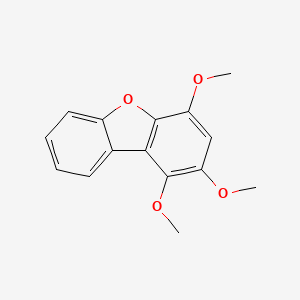
1,2,4-Trimethoxydibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trimethoxydibenzofuran is a derivative of dibenzofuran, a heterocyclic organic compound consisting of fused benzene and furan rings. This compound is characterized by the presence of three methoxy groups attached to the dibenzofuran core at positions 1, 2, and 4. Dibenzofurans are known for their diverse biological activities and are found in various natural sources, including plants.
Preparation Methods
The synthesis of 1,2,4-trimethoxydibenzofuran can be achieved through several synthetic routes. One common method involves the methylation of hydroxydibenzofuran derivatives using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide . Another approach includes the use of methoxy-substituted benzaldehydes as starting materials, which undergo cyclization and subsequent methylation to form the desired compound . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
1,2,4-Trimethoxydibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,4-Trimethoxydibenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential cytotoxic activities against various cancer cell lines.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 1,2,4-trimethoxydibenzofuran involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma), which play crucial roles in cellular activities . Its antimicrobial activity is attributed to the selective inhibition of microbial growth and modification of enzymes .
Comparison with Similar Compounds
1,2,4-Trimethoxydibenzofuran can be compared with other similar compounds, such as:
- 2-Hydroxy-3,4-dimethoxydibenzofuran
- 2,8-Dihydroxy-3,4,9-trimethoxydibenzofuran
- 2-Hydroxy-3,4,6,8-tetramethoxydibenzofuran These compounds share the dibenzofuran core structure but differ in the number and position of methoxy and hydroxyl groups . The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
88256-09-1 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1,2,4-trimethoxydibenzofuran |
InChI |
InChI=1S/C15H14O4/c1-16-11-8-12(17-2)15-13(14(11)18-3)9-6-4-5-7-10(9)19-15/h4-8H,1-3H3 |
InChI Key |
BZVKGGIJBOPFSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1OC3=CC=CC=C32)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


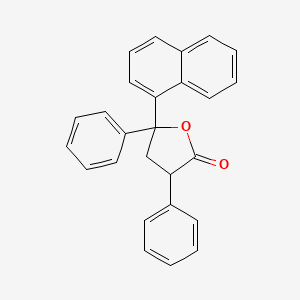
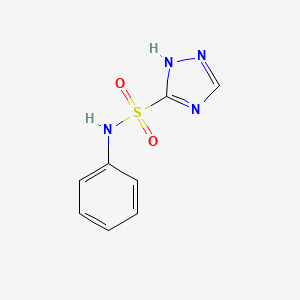
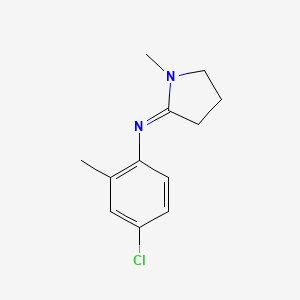

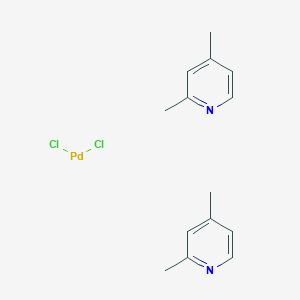
![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
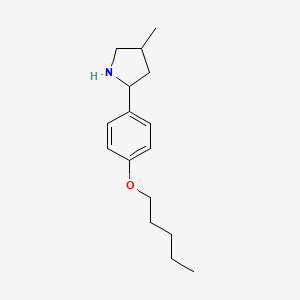
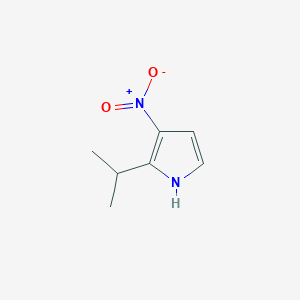
![2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole](/img/structure/B12888854.png)
![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)
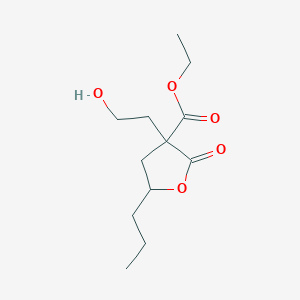
![3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12888882.png)
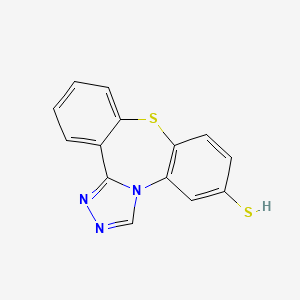
![2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12888897.png)
